Methyl pyridine-3-acetate
Overview
Description
Methyl pyridine-3-acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl ester group at the third position
Mechanism of Action
Mode of Action
It is known that pyridine derivatives can bind with high affinity to multiple receptors , which suggests that Methyl 2-(pyridin-3-yl)acetate may interact with its targets in a similar manner.
Biochemical Pathways
It is known that indole derivatives, which are structurally similar to pyridine derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that pyridine derivatives can have a broad spectrum of biological activities , suggesting that Methyl 2-(pyridin-3-yl)acetate may have similar effects.
Biochemical Analysis
Biochemical Properties
Methyl pyridine-3-acetate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with histamine H1 receptors, which are expressed in smooth muscles, vascular endothelial cells, the heart, and the central nervous system
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to exhibit antimicrobial activity against microbial strains such as Escherichia coli, Bacillus mycoides, and Candida albicans This compound affects cell function by inhibiting the growth of these microorganisms, which indicates its potential as an antimicrobial agent
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as a histamine H1 receptor antagonist, which means it binds to these receptors and inhibits their activity . This inhibition can lead to a reduction in allergic responses and inflammation. Additionally, this compound may interact with other enzymes and proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as antimicrobial activity and histamine H1 receptor antagonism. At higher doses, toxic or adverse effects may be observed. It is important to determine the threshold doses for these effects to ensure the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by enzymes involved in the pyrimidine biosynthetic pathway . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity and function. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its effectiveness and potential side effects.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl pyridine-3-acetate can be synthesized through several methods. One common approach involves the esterification of pyridine-3-acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl pyridine-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3-acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed under controlled conditions.
Major Products:
Oxidation: Pyridine-3-acetic acid.
Reduction: Pyridine-3-ethanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Methyl pyridine-3-acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a ligand in coordination chemistry.
Industry: this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
Pyridine-3-acetic acid: The parent acid of methyl pyridine-3-acetate.
Pyridine-3-ethanol: The reduced form of the ester.
Pyridine-3-carboxylic acid (Niacin): A structurally related compound with significant biological activity.
Uniqueness: this compound is unique due to its ester functionality, which imparts distinct reactivity compared to its acid and alcohol counterparts. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
IUPAC Name |
methyl 2-pyridin-3-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXIEBDIPWIRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10193053 | |
Record name | Methyl pyridine-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39998-25-9 | |
Record name | 3-Pyridineacetic acid, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39998-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl pyridine-3-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039998259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39998-25-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75852 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl pyridine-3-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10193053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl pyridine-3-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.745 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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